![molecular formula C15H19BO5 B2628633 Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2377607-28-6](/img/structure/B2628633.png)
Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Description
“Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound . It’s also known as "Benzoic acid, 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC (=C)B1OC (C) (C)C (C) (C)O1
. The empirical formula is C15H19BO5
and the molecular weight is 290.12
.
Scientific Research Applications
Organic Synthesis Intermediate
“Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This compound is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
Drug Synthesis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .
Anticancer Drugs
Boric acid compounds can also be used to treat anticancer drugs . They have shown potential in the field of oncology .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in various diagnostic applications .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Knoevenagel Reactions
Formyl groups at 6- and 2,6-positions initiated Knoevenagel reactions of the methyl groups at the 7, and 1,7-positions of 1,3,5,7-tetramethyl BODIPY dyes with aromatic aldehydes . This approach offers fast, facile and versatile ways to prepare potential novel building blocks of BODIPY dyes for conjugated oligomers, dendrimers, and highly water-soluble, near-infrared emissive sensing materials .
Crystallographic and Conformational Analyses
The structure of the compound can be characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction of the title compound for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
properties
IUPAC Name |
methyl 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(9-17)12(8-11)13(18)19-5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHSYRCCWFIYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
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